3-amino-4-(benzylamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(benzylamino)benzoic acid: is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of an amino group, a benzylamino group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(benzylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-chlorobenzoic acid with benzylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reduction step can be carried out using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(benzylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Acylation: The amino groups can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino groups.
Scientific Research Applications
3-amino-4-(benzylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-(benzylamino)benzoic acid involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The carboxylic acid group can also participate in ionic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the benzylamino group.
3-amino-4-methylbenzoic acid: Similar structure but has a methyl group instead of a benzylamino group.
4-(acetylamino)-3-amino benzoic acid: Similar structure but has an acetylamino group instead of a benzylamino group.
Uniqueness
3-amino-4-(benzylamino)benzoic acid is unique due to the presence of both amino and benzylamino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBQZWOISSWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354063 |
Source
|
Record name | 3-amino-4-(benzylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-38-6 |
Source
|
Record name | 3-amino-4-(benzylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.